molecular formula C16H15N5OS B5568163 N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 5743-84-0

N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Cat. No.: B5568163
CAS No.: 5743-84-0
M. Wt: 325.4 g/mol
InChI Key: ITDIQIMSYJPPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic acetamide derivative featuring a tetrazole ring substituted with a phenyl group and a benzylamine moiety. Its structure comprises a sulfanylacetamide backbone linked to a 1-phenyltetrazol-5-yl group, which confers unique electronic and steric properties.

The tetrazole ring, a nitrogen-rich heterocycle, enhances metabolic stability and hydrogen-bonding capacity, making it pharmacologically relevant.

Properties

IUPAC Name

N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-15(17-11-13-7-3-1-4-8-13)12-23-16-18-19-20-21(16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDIQIMSYJPPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350124
Record name N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-84-0
Record name N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves the reaction of benzylamine with 2-chloro-1-(1-phenyltetrazol-5-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions may require the presence of a base and an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Properties

N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide exhibits a range of pharmacological activities that make it a candidate for further research:

  • Anticonvulsant Activity : Recent studies indicate that compounds similar to this compound demonstrate potent anticonvulsant effects in various animal models. For instance, derivatives of N-benzyl phenethylamines have shown effectiveness in reducing seizure activity in zebrafish models, suggesting potential applications in epilepsy treatment .
  • Neuropharmacological Effects : The compound's structure allows it to interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychopharmacology. Research has shown that modifications in the N-benzyl group can enhance receptor binding affinity and functional activity, indicating its potential as a psychotropic agent .

Therapeutic Potential

The therapeutic applications of this compound are promising:

3.1. Epilepsy Treatment

Table 1 summarizes findings from studies assessing the anticonvulsant efficacy of related compounds.

CompoundModel UsedDose (mg/kg)Efficacy (%)Notes
AS-1PTZ-induced seizure15, 30, 6075%Synergistic effect with VPA
NBPEAZebrafish modelVariableSignificantModulates locomotion and anxiety

3.2. Psychopharmacology

The compound's ability to act on serotonin receptors positions it as a candidate for developing new treatments for anxiety and depression.

Case Studies

Several case studies illustrate the application of compounds related to this compound:

  • Zebrafish Model Studies : In a series of experiments using adult zebrafish, various derivatives were tested for their behavioral effects. Results indicated that specific substitutions on the benzyl moiety significantly altered locomotion and anxiety-like behaviors, providing insights into their potential therapeutic uses .
  • Clinical Implications : The neuroactive properties observed in preclinical models suggest that N-benzyl derivatives could be explored as novel agents in clinical settings for treating epilepsy and mood disorders.

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring and sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

N-benzyl-2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetamide

  • Structural Differences : Replaces the tetrazole ring with a thiadiazole core.
  • Functional Impact: Thiadiazole derivatives are known for antimicrobial and anti-inflammatory properties but may exhibit lower metabolic stability compared to tetrazoles due to reduced aromaticity and nitrogen content. The methyl group at position 2 of the thiadiazole could sterically hinder interactions with enzymatic targets .

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide (CAS 315679-46-0)

  • Structural Differences : Substitutes the benzyl group with a 3,4-dimethoxyphenylethyl chain.
  • The ethyl linker may reduce steric bulk, improving binding affinity to hydrophobic pockets in target proteins .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

  • Structural Differences : Features a benzimidazole-sulfonic acid scaffold instead of a tetrazole-acetamide system.
  • Functional Impact :
    • The sulfonic acid group confers high water solubility, making it suitable for topical formulations (e.g., sunscreens).
    • Unlike the acetamide derivatives, benzimidazoles are often utilized for UV absorption rather than anti-inflammatory activity .

Data Table: Key Properties and Bioactivities

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reported Bioactivity Reference
N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide Tetrazole-acetamide Tetrazole, benzyl, sulfanyl ~327.4 (estimated) Anti-inflammatory (potential)
N-benzyl-2-(2-methyl-5-phenyl-3H-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole-acetamide Thiadiazole, methyl, benzyl ~325.4 (estimated) Antimicrobial
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide Tetrazole-acetamide Tetrazole, dimethoxyphenylethyl ~417.5 (estimated) Not reported (structural analog)
2-Phenylbenzimidazole-5-sulfonic Acid Benzimidazole-sulfonate Benzimidazole, sulfonic acid 274.3 UV filter (sunscreens)

Research Findings and Functional Insights

Role of the Tetrazole Ring

  • The tetrazole ring in This compound offers superior metabolic stability compared to thiadiazole analogs due to its aromaticity and resistance to enzymatic degradation .
  • Tetrazoles mimic carboxylic acids in hydrogen-bonding interactions but with enhanced lipophilicity, improving bioavailability .

Substituent Effects on Bioactivity

  • Benzyl vs. Phenylethyl Groups : The benzyl group in the target compound may enhance CNS penetration compared to the polar dimethoxyphenylethyl chain in CAS 315679-46-0, which could limit blood-brain barrier crossing .
  • Thiadiazole vs. Tetrazole : Thiadiazole-containing analogs show broader antimicrobial activity but may lack specificity in anti-inflammatory pathways due to reduced electronic interactions .

Solubility and Formulation

  • Compounds with sulfonic acid groups (e.g., Ensulizole) excel in aqueous formulations, whereas sulfanylacetamide derivatives require lipid-based carriers for optimal delivery .

Biological Activity

N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a compound that has garnered interest due to its potential biological activities, particularly in relation to receptor interactions and therapeutic applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group, a tetrazole moiety, and a sulfanyl acetamide structure. The compound's chemical formula is C14_{14}H14_{14}N4_4S, indicating a complex structure that may influence its biological activity.

Research indicates that compounds with similar structures often interact with various receptors, particularly serotonin receptors (5-HT). For instance, studies on N-benzyl-substituted phenethylamines have shown significant binding affinity for the 5-HT2A_2A receptor, which plays a crucial role in mood regulation and various neuropsychiatric disorders .

Table 1: Binding Affinity of Related Compounds

CompoundReceptorBinding Affinity (nM)
This compound5-HT2A_2ATBD
N-(2-Methoxybenzyl) compound5-HT2A_2A0.29
N-(2-Hydroxybenzyl) compound5-HT2A_2A0.074

Note: TBD indicates that specific binding affinity data for this compound needs to be determined through experimental studies.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzyl and tetrazole components can significantly affect the compound's receptor binding affinity and functional activity. The introduction of different substituents on the benzyl ring can enhance selectivity towards the 5-HT2A_2A receptor, while maintaining or improving overall efficacy .

Pharmacological Profile

Preliminary pharmacological evaluations suggest that this compound may exhibit both agonistic and antagonistic properties depending on its structural modifications. The presence of the tetrazole ring is particularly noteworthy as it has been associated with various biological activities, including anti-inflammatory effects and modulation of neurotransmitter systems .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that related compounds with tetrazole moieties exhibited significant anti-inflammatory effects in animal models. This suggests that this compound may also possess similar properties, warranting further investigation.
  • Neuropharmacological Effects : In vitro assays indicated potential neuroprotective effects against oxidative stress in neuronal cell lines. The ability of the compound to modulate serotonin receptors could play a role in its neuroprotective activity.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution for sulfanyl group introduction and amide bond formation. Key steps require precise control of temperature (e.g., 0–5°C for tetrazole activation) and pH (neutral to slightly alkaline for amide coupling). Analytical validation via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity . For intermediates, HPLC monitoring (C18 column, acetonitrile/water gradient) ensures purity >95% before proceeding to subsequent steps .

Q. How can researchers validate the structural identity and purity of this compound?

A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : 1H^1H-NMR to confirm benzyl proton integration (~δ 4.5 ppm) and tetrazole ring protons (~δ 8.0–8.5 ppm) .
  • Mass spectrometry : HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 380.12).
  • HPLC : Use a reverse-phase column with UV detection (λ = 254 nm) to assess purity (>98% for biological assays) .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the sulfanyl group. Stability studies indicate <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Systematic substitution : Modify the benzyl group (e.g., halogenation at the para position) or tetrazole ring (e.g., alkylation at N1) to assess effects on binding affinity.
  • Bioassays : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or enzymatic inhibition assays .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ constants) and steric parameters (Taft indices) with activity trends .

Q. What mechanistic hypotheses explain its interaction with biological targets?

The tetrazole ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). Molecular docking studies (AutoDock Vina) suggest the sulfanylacetamide moiety hydrogen-bonds with catalytic serine or threonine residues. Validate via:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kon_{on}/koff_{off}) for target proteins.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can computational modeling enhance understanding of its reactivity and stability?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water mixtures) to model aggregation propensity.
  • ADMET prediction : Use tools like SwissADME to estimate logP (target ~3.5 for blood-brain barrier penetration) .

Q. How should researchers address contradictions in reported bioactivity data?

  • Purity verification : Re-analyze conflicting batches via LC-MS to rule out impurities (e.g., residual Pd catalysts).
  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., pH 7.4 buffer, 37°C).
  • Target selectivity profiling : Use kinome-wide screening to identify off-target interactions .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Synthesis Validation

ParameterMethodTarget Specification
PurityHPLC (C18)≥98% (Area normalization)
Molecular weightHRMS (ESI+)380.12 [M+H]+^+
Sulfanyl group1H^1H-NMR (δ ppm)3.8–4.2 (CH2_2-S)

Q. Table 2. Recommended Assay Conditions for Bioactivity Studies

Assay TypeBuffer SystemIncubation TimePositive Control
Enzyme inhibitionTris-HCl (50 mM, pH 7.4)60 minCelecoxib (COX-2)
CytotoxicityRPMI-1640 + 10% FBS48 hrDoxorubicin (IC50_{50})

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.